2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, and an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The reaction begins with the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.
Sulfanyl Group Introduction: The 4-chlorobenzyl chloride is then reacted with thiourea to introduce the sulfanyl group, forming 4-chlorobenzylthiourea.
Cyclization: The 4-chlorobenzylthiourea undergoes cyclization with ethoxybenzoyl chloride in the presence of a base such as sodium hydroxide to form the desired imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and a thiol group.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups and the presence of the ethoxybenzoyl moiety, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPGYNDOZIKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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